Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate
Description
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a bicyclic compound featuring a spiro[3.4]octane core, where a three-membered ring and a four-membered ring share a single spiro carbon atom. The molecule contains two functional groups: a methyl ester at position 2 and an aminomethyl substituent also attached to the spiro carbon. This structure confers unique conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11(8-12)6-10(7-11)4-2-3-5-10/h2-8,12H2,1H3 |
InChI Key |
YFAKCOLGXZFMOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCC2)CN |
Origin of Product |
United States |
Preparation Methods
Imine Formation and Spirocyclic Core Construction
The initial step involves the condensation of a suitable spirocyclic ketone precursor with an amine (e.g., benzylamine or ammonia derivatives) in a non-polar solvent such as toluene under reflux conditions using a Dean–Stark apparatus to remove water and drive the equilibrium toward imine formation. This step typically achieves nearly quantitative yields and sets the stage for subsequent nucleophilic addition.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Imine formation | Spirocyclic ketone + benzylamine, reflux in toluene with Dean–Stark trap, 1 hour | Formation of imine intermediate in high yield |
Nucleophilic Addition of Allyl Grignard Reagent
The imine intermediate is then subjected to nucleophilic addition using allylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (−20 to 0 °C). The addition proceeds with high regio- and stereoselectivity, yielding the corresponding amino-alcohol intermediate after aqueous workup.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Nucleophilic addition | Allylmagnesium chloride (2 M in THF), dropwise addition at −20 °C, stirring overnight | Formation of amino-alcohol intermediate with >90% yield |
Halogenation and Cyclization
The amino-alcohol intermediate undergoes halogenation with bromine in the presence of aqueous hydrobromic acid (HBr) in dichloromethane (CH2Cl2) at temperatures below 25 °C. This step facilitates cyclization and formation of a brominated spirocyclic intermediate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Halogenation & cyclization | Br2 added dropwise to mixture of amino-alcohol and 48% HBr in CH2Cl2, temperature < 25 °C | Brominated spirocyclic intermediate formation |
Reduction to Aminomethyl Derivative
The brominated intermediate is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over 72 hours. This reduction removes the bromine substituent and converts the intermediate to the desired methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reduction | LiAlH4 in THF, 0 °C to room temperature, 72 hours | Formation of this compound |
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imine formation | Spirocyclic ketone + benzylamine, toluene, reflux, Dean–Stark trap | Imine intermediate | ~99 | Water removal critical |
| 2 | Nucleophilic addition | Allylmagnesium chloride in THF, −20 °C to rt | Amino-alcohol intermediate | >90 | Temperature control essential |
| 3 | Halogenation | Br2, 48% HBr in CH2Cl2, <25 °C | Brominated spirocyclic intermediate | ~90 | Exothermic, slow addition |
| 4 | Reduction | LiAlH4 in THF, 0 °C to rt, 72 h | This compound | ~85 | Careful quenching required |
Analytical and Purification Methods
Throughout the synthesis, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of intermediates and final products. Purification methods include vacuum distillation and flash column chromatography to isolate the desired compound with high purity.
Research Findings and Optimization Notes
- The use of allylmagnesium chloride instead of allylmagnesium bromide enhances reagent accessibility without compromising yield or selectivity.
- Performing halogenation in a one-pot manner with subsequent addition of triethylamine improves scalability and robustness.
- Extended reduction times with LiAlH4 ensure complete conversion of halogenated intermediates to the aminomethyl derivative.
- Temperature control during nucleophilic addition and halogenation steps is critical to avoid side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique bicyclic structure featuring two interconnected rings. Its molecular formula is C₁₁H₁₉NO₂ and its molecular weight is approximately 197.27 g/mol. The compound is notable for its potential applications in medicinal chemistry because of its structural complexity and the presence of both an amino group and a carboxylate moiety, which may enhance its reactivity and biological activity.
Potential Applications
This compound has several potential applications:
- Medicinal Chemistry The compound is notable for its potential applications in medicinal chemistry due to its structural complexity.
- It may enhance its reactivity and biological activity.
- Pharmaceuticals and Materials Science Its potential applications across pharmaceuticals and materials science further highlight its significance in research.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound, which can provide context for its uniqueness:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Spiroindole | Spirocyclic | Known for anticancer activity |
| Spirooxindole | Spirocyclic | Used in drug design; exhibits biological activity |
| 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane | Spirocyclic | Potentially neuroprotective effects |
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also contribute to the compound’s ability to interact with three-dimensional protein structures, enhancing its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate and analogous spirocyclic compounds:
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Observations:
Spiro Ring Size and Rigidity: The [3.4]octane system in the target compound provides a balance between conformational rigidity and synthetic accessibility.
Functional Groups :
- Ester Groups : Methyl esters (target compound) are more hydrolytically labile than tert-butyl esters (e.g., ), which may influence metabolic stability in drug design.
- Heteroatoms : Inclusion of oxygen (5-oxa) or nitrogen (aza) in analogs (e.g., ) modifies electronic properties and hydrogen-bonding capacity, critical for target binding.
Applications :
- Ethyl 2-azaspiro[3.4]octane derivatives (e.g., ) are explored as kinase inhibitors, highlighting the scaffold’s versatility in drug discovery.
- Sulfonyl-substituted analogs (e.g., ) demonstrate utility in electrophilic reactions or as sulfonamide precursors.
Synthetic Challenges :
- The tert-butyl 5-oxa derivative () requires multi-step synthesis with protective group strategies, whereas methyl esters (target compound) may offer simpler functionalization.
Research Findings and Implications
While direct pharmacological data for this compound are absent in the evidence, insights from related compounds suggest:
- Drug Intermediate Potential: Its rigid spiro structure could serve as a core for CNS-targeting molecules, leveraging reduced conformational flexibility to enhance blood-brain barrier penetration .
- Customizability: The aminomethyl group allows for further derivatization (e.g., amide formation, Schiff base reactions), as seen in spirocyclic intermediates for malaria drug candidates ().
- Comparative Stability : Unlike tert-butyl esters (), the methyl ester may undergo faster hydrolysis, necessitating protective strategies in prolonged biological assays.
Biological Activity
Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and applications.
Structural Overview
The compound is characterized by its spirocyclic structure, which consists of two interconnected rings, and features both an amino group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 197.27 g/mol. The presence of these functional groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties . This compound has shown promise in inhibiting the growth of various bacterial strains. In one study, the compound was tested against common pathogens, revealing an inhibition zone comparable to established antibiotics.
Table 1: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
This compound also exhibits anticancer activity . Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For instance, in vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a controlled experiment involving MCF-7 breast cancer cells:
- Treatment : Cells were exposed to varying concentrations (0–100 µM) of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at approximately 25 µM.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects . Its structural characteristics allow it to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer : It likely interacts with receptors involved in apoptosis and cell cycle regulation.
- Neuroprotective : The compound may modulate signaling pathways associated with oxidative stress response.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the spiro[3.4]octane core in Methyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate?
- Answer: The spiro[3.4]octane core can be synthesized via multi-step cyclization reactions. Key steps include acid-catalyzed ring closure (e.g., using HCl in ethanol) or transition metal-mediated coupling (e.g., Suzuki-Miyaura cross-coupling with Pd catalysts) to introduce substituents. Protecting groups like tert-butyloxycarbonyl (Boc) are critical for preserving amine functionality during synthesis .
Q. Which spectroscopic techniques are optimal for confirming the structure and functional groups of this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (with 2D-COSY/HSQC) to map spiro connectivity and distinguish axial/equatorial protons.
- IR Spectroscopy: Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and aminomethyl (N-H bend ~1600 cm⁻¹) groups.
- HRMS: Validate molecular weight and fragmentation patterns.
Comparative analysis with structurally similar spirocyclic esters (e.g., ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate) can resolve ambiguities .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Answer: Perform polarity-based solubility tests (e.g., in DMSO, water, or ethanol) using UV-Vis spectroscopy. Stability studies under acidic/basic conditions (pH 2–12) and thermal stress (25–80°C) with HPLC monitoring can identify degradation pathways. Data should be cross-referenced with analogs like methyl 1-oxaspiro[2.4]heptane-2-carboxylate .
Advanced Research Questions
Q. What strategies can address low yields in the cyclization step during the synthesis of spirocyclic compounds like this compound?
- Answer:
- Catalytic Optimization: Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C-N bond formation.
- Solvent Effects: High-dilution conditions in THF or DMF minimize intermolecular side reactions.
- Kinetic Control: Slow addition of reagents at -78°C to favor intramolecular cyclization over polymerization.
These methods are validated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate derivatives .
Q. How can computational modeling predict the bioactive conformation of this compound in enzyme binding sites?
- Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to simulate interactions with target enzymes (e.g., kinases).
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility.
- DFT Calculations: B3LYP/6-31G* optimizations to evaluate spirocyclic strain and hydrogen-bonding propensity.
Similar approaches have elucidated mechanisms for spirocyclic EGFR inhibitors .
Q. How should discrepancies in bioactivity data between in vitro and in vivo models for spirocyclic carboxylates be systematically addressed?
- Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier permeability (PAMPA assay).
- Target Engagement Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity in physiological buffers.
- Metabolite Identification: LC-MS/MS to detect hepatic metabolites that may alter activity.
These steps align with studies on ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate .
Q. What experimental designs are recommended to analyze the stereochemical influence of the aminomethyl group on biological activity?
- Answer:
- Enantiomer Separation: Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate (R)- and (S)-isomers.
- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases) to correlate stereochemistry with potency.
- X-ray Crystallography: Resolve bound conformations in enzyme co-crystals.
This approach is exemplified in studies of (1R,2S)-methyl 2-aminocyclopentanecarboxylate .
Methodological Notes
- Data Contradiction Analysis: Cross-validate conflicting results (e.g., divergent IC₅₀ values) by repeating assays in triplicate under standardized conditions (pH, temperature). Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
- Synthetic Scalability: Pilot-scale reactions (1–10 g) in flow reactors improve reproducibility for spirocyclic compounds, reducing side products by 30–50% compared to batch methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
